molecular formula C18H21NO3 B11039665 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11039665
M. Wt: 299.4 g/mol
InChI Key: LHNUEYYTSPZZPR-UHFFFAOYSA-N
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Description

β-Eudesmol , has the following chemical formula:

C15H26O\text{C}_{15}\text{H}_{26}\text{O}C15​H26​O

. It belongs to the sesquiterpene alcohol class and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes::

    β-Eudesmol: can be synthesized through various routes. One common method involves cyclization of a precursor, followed by reduction. The cyclization step forms the quinoline ring system.

  • Another approach is via the Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction.
  • Detailed reaction conditions and specific reagents would depend on the chosen synthetic pathway.
Industrial Production::
  • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • These methods may include enzymatic transformations, chemoenzymatic approaches, or chemical synthesis.

Chemical Reactions Analysis

Reactivity::

    β-Eudesmol: undergoes various reactions, including:

    Common Reagents and Conditions:

Major Products::
  • Oxidation: Ketones or other oxidized derivatives.
  • Reduction: Hydroxylated or saturated forms.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of natural products and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: May have applications in drug development due to its unique structure.

    Industry: Used in perfumery and flavoring due to its pleasant aroma.

Mechanism of Action

  • The exact mechanism of action is context-dependent and may vary based on the specific application.
  • It could interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

    β-Eudesmol: is unique due to its specific quinoline ring system.

  • Similar compounds include related sesquiterpenes and quinoline derivatives.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxopropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C18H21NO3/c1-10-6-13-11(2)8-17(4,5)19-15(13)14(7-10)18(22,16(19)21)9-12(3)20/h6-8,22H,9H2,1-5H3

InChI Key

LHNUEYYTSPZZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C)O

Origin of Product

United States

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